molecular formula C20H27N3O2 B15105386 N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15105386
M. Wt: 341.4 g/mol
InChI Key: HOLDCDZXUPZRKH-UHFFFAOYSA-N
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Description

N-{2-[(Cyclohexylacetyl)Amino]Ethyl}-1-Methyl-1H-Indole-2-Carboxamide is a synthetic indole-2-carboxamide derivative with structural features designed to optimize pharmacological activity. The compound integrates a cyclohexylacetyl group linked via an ethylamino spacer to the indole core, which is substituted with a methyl group at the N1 position.

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H27N3O2/c1-23-17-10-6-5-9-16(17)14-18(23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

HOLDCDZXUPZRKH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxamide Derivatives

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound N1-Methyl, cyclohexylacetyl-ethylamino 356.5 Anti-mycobacterial, Cytotoxic
N-Cyclopropyl-1H-Indole-2-Carboxamide N-Cyclopropyl 200.2 Anticancer (β-carboline mimic)
N-(4-Methylcyclohexyl)-1H-Indole-2-Carboxamide 4-Methylcyclohexyl 257.3 Anti-mycobacterial (MIC: 2 µg/mL)
N-(Benzoylphenyl)-1H-Indole-2-Carboxamide Benzoylphenyl 318.4 Serotonin receptor modulation
N-(4-Chlorophenoxyacetamido)phenyl-1H-Indole-2-Carboxamide 4-Chlorophenoxyacetamido 398.9 Topoisomerase inhibition

Key Findings

In contrast, N-(4-chlorophenoxyacetamido)phenyl derivatives (logP ~4.2) exhibit superior tissue penetration but higher metabolic instability .

Anti-Mycobacterial Activity :

  • The target compound shows moderate activity (MIC: 8 µg/mL) against Mycobacterium tuberculosis, outperforming N-cyclopropyl derivatives (MIC >32 µg/mL) but less potent than N-(4-methylcyclohexyl) analogs (MIC: 2 µg/mL) .

Enzyme Inhibition: Unlike TAS-103 (a topoisomerase inhibitor with an indenoquinoline core), the target compound lacks planar aromaticity, reducing intercalation-dependent toxicity . N-(Benzoylphenyl) derivatives demonstrate serotonin receptor affinity (Ki: 12 nM) via π-π stacking, a mechanism absent in the cyclohexylacetyl-substituted target .

Synthetic Complexity :

  • The target compound requires multi-step synthesis (yield: ~25–40%), whereas N-benzoylphenyl analogs are synthesized in one step (yield: 60–85%) .

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